Comparative Physicochemical Properties for In Silico Screening and ADME Prediction
Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate exhibits a computed XLogP3-AA value of 0.6, a topological polar surface area (TPSA) of 47.9 Ų, and 3 rotatable bonds [1]. In contrast, its close analog methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate possesses a significantly higher XLogP3 (predicted ~1.8-2.5) due to the lipophilic phenyl ring, while maintaining a similar TPSA [2]. The 3-ethyl substituent thus provides a distinct, intermediate lipophilicity profile that is more hydrophilic than aryl-substituted analogs but more lipophilic than 3-methyl derivatives, directly impacting predicted membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate (predicted: ~1.8-2.5) |
| Quantified Difference | Difference of ~1.2-1.9 log units |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This intermediate lipophilicity profile makes the compound a more suitable starting point for optimizing drug-like properties when a balance between aqueous solubility and membrane permeability is required.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13682277, Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/13682277. Accessed Apr. 2026. View Source
- [2] Fráguas, R. M., Costa, V. A., Terra, W. C., Aguiar, A. P., Martins, S. J., Campos, V. P., & Oliveira, D. F. (2020). Toxicities of 4,5-Dihydroisoxazoles Against Root-Knot Nematodes and in Silico Studies of Their Modes of Action. Journal of Agricultural and Food Chemistry, 68(2), 523–529. View Source
